molecular formula C14H21NO3 B4926672 4-butoxy-N-(2-methoxyethyl)benzamide

4-butoxy-N-(2-methoxyethyl)benzamide

Cat. No.: B4926672
M. Wt: 251.32 g/mol
InChI Key: JACVQMWIQRRUPL-UHFFFAOYSA-N
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Description

4-Butoxy-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a butoxy group at the para position of the benzene ring and a 2-methoxyethyl substituent on the amide nitrogen. Its molecular formula is C₁₄H₂₁NO₃, with a molecular weight of 251.32 g/mol.

Properties

IUPAC Name

4-butoxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-3-4-10-18-13-7-5-12(6-8-13)14(16)15-9-11-17-2/h5-8H,3-4,9-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACVQMWIQRRUPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butoxy-N-(2-methoxyethyl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 2-methoxyethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-Butoxy-N-(2-methoxyethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amide structure, which is common in many biologically active molecules.

    Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-(2-methoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The amide group can form hydrogen bonds with target molecules, influencing their function. The butoxy and methoxyethyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of benzamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source/Evidence
4-Butoxy-N-(2-methoxyethyl)benzamide C₁₄H₂₁NO₃ 251.32 N-(2-methoxyethyl) Not explicitly reported N/A
VU0040237 (4-butoxy-N-(2-fluorophenyl)benzamide) C₁₇H₁₇FNO₂ 293.32 N-(2-fluorophenyl) mGluR5 PAM (EC₅₀ = 33 nM – 1.3 μM)
VU0357121 (4-butoxy-N-(2,4-difluorophenyl)benzamide) C₁₇H₁₆F₂NO₂ 304.31 N-(2,4-difluorophenyl) mGluR5 PAM; cognitive enhancement
N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide C₂₄H₂₃N₃O₂ 385.46 N-(2-benzimidazolylphenyl) Antitumor activity
4-butoxy-N-[2-(thiophen-2-yl)ethyl]benzamide C₁₇H₂₁NO₂S 303.42 N-(2-thiophenylethyl) LogP = 4.01; achiral
4-butoxy-N-(2-phenylethyl)benzamide C₁₉H₂₃NO₂ 297.39 N-(2-phenylethyl) Not explicitly reported

Pharmacological Activity

  • mGluR5 Modulation: Fluorinated derivatives like VU0040237 and VU0357121 exhibit potent positive allosteric modulation (PAM) of mGluR5, with EC₅₀ values in the nanomolar range. The difluorophenyl group in VU0357121 enhances binding affinity and selectivity compared to mono-fluorinated analogues .
  • Antitumor Activity :
    Substitution with a benzimidazole moiety (as in N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide) confers antitumor effects, likely due to interactions with DNA or protein kinases .

Physicochemical Properties

  • Lipophilicity :
    LogP values range from 4.01 (thiophenylethyl derivative) to higher values for aromatic substituents (e.g., phenylethyl in ), influencing blood-brain barrier penetration and drug distribution.
  • Solubility : Polar groups like methoxyethyl (in the target compound) may improve aqueous solubility compared to purely aromatic substituents (e.g., fluorophenyl in VU0040237).

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